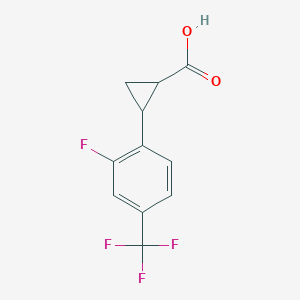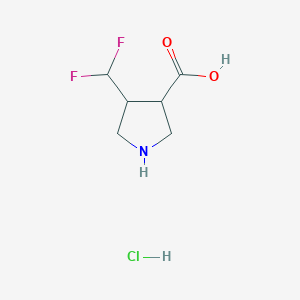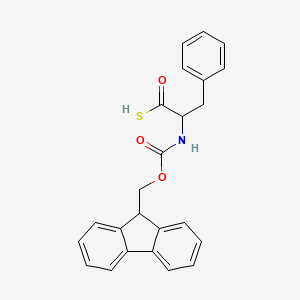
Fmoc-(S)-2-amino-3-phenylpropanethioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(S)-2-amino-3-phenylpropanethioic S-acid is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The Fmoc group (9-fluorenylmethoxycarbonyl) is a widely used protecting group for the amino group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-3-phenylpropanethioic S-acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) . The reaction conditions are mild, and the Fmoc group can be efficiently introduced without significant side reactions.
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often employs solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the automated and efficient synthesis of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin . This method is scalable and can produce large quantities of Fmoc-protected amino acids with high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-3-phenylpropanethioic S-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions via an E1cB β-elimination mechanism.
Coupling Reactions: The amino group can participate in peptide bond formation through coupling reactions with activated carboxylic acids or esters.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as DIC (diisopropylcarbodiimide) and additives like OxymaPure are used to activate carboxylic acids for peptide bond formation.
Major Products
The major products formed from these reactions include peptides with the desired sequence and structure, with the Fmoc group removed to expose the free amino group for further reactions .
Scientific Research Applications
Chemistry
Fmoc-(S)-2-amino-3-phenylpropanethioic S-acid is used extensively in peptide synthesis, enabling the creation of complex peptides and proteins for research and therapeutic applications .
Biology
In biological research, peptides synthesized using Fmoc-protected amino acids are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways .
Medicine
Peptides synthesized using this compound are used in the development of peptide-based drugs, including antibiotics, hormones, and cancer therapeutics .
Industry
In the pharmaceutical industry, Fmoc-protected amino acids are used in the large-scale production of peptide drugs and diagnostic agents .
Mechanism of Action
The mechanism by which Fmoc-(S)-2-amino-3-phenylpropanethioic S-acid exerts its effects is primarily through its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions and ensuring the correct sequence of amino acids is formed . The removal of the Fmoc group exposes the free amino group, allowing for further reactions and the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-(S)-3-methylglutamate: Used in the synthesis of peptides with specific biological activities.
Uniqueness
Fmoc-(S)-2-amino-3-phenylpropanethioic S-acid is unique due to its specific structure, which includes a phenyl group and a thioic acid moiety. This structure provides distinct chemical properties and reactivity, making it valuable in the synthesis of peptides with unique sequences and functions .
Properties
Molecular Formula |
C24H21NO3S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanethioic S-acid |
InChI |
InChI=1S/C24H21NO3S/c26-23(29)22(14-16-8-2-1-3-9-16)25-24(27)28-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,27)(H,26,29) |
InChI Key |
VBBRBXAXAZPQLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)S)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)
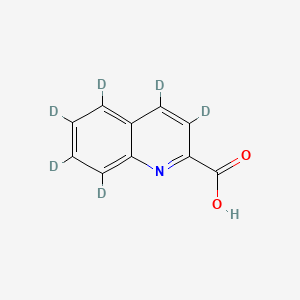
![Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B12309765.png)

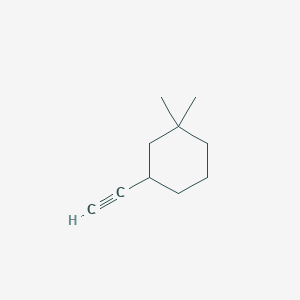
![N-[(2R)-2-(ethylamino)propyl]benzamide](/img/structure/B12309776.png)
![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)
![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)

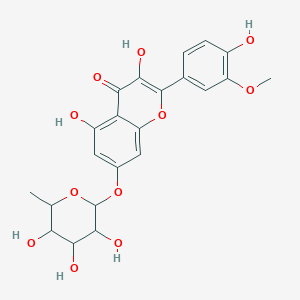
![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)

